5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide
Description
5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a cyclopentylamine substituent on the sulfonamide nitrogen. Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound is synthesized via sulfonylation reactions, as evidenced by analogous procedures involving chlorosulfonic acid and amine coupling .
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-9-6-7-10(13)8-12(9)17(15,16)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZIJWXARSHCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group is introduced by reacting the brominated benzene derivative with cyclopentylamine in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : Bromine and chlorine enhance electrophilicity, favoring interactions with biological targets .
- Steric effects : Cyclopentyl and cyclohexyl groups reduce conformational flexibility compared to smaller substituents (e.g., ethyl) .
- Hydrogen bonding : Methoxy and hydroxy groups improve solubility and target binding .
Antimicrobial Activity
Comparative Efficacy
- Target Compound : Predicted to show intermediate antimicrobial activity due to balanced lipophilicity but may lack the π-π stacking advantage of naphthalene-containing analogs .
- Methoxy vs. Methyl : Methoxy analogs (e.g., ) show higher solubility but reduced membrane permeability compared to methyl-substituted derivatives .
Stability and Reactivity
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may reduce reactivity in nucleophilic substitution but enhance van der Waals interactions .
- Cyclopentyl vs. Cyclopropyl : Cyclopentyl’s larger ring size increases metabolic stability but may reduce synthetic yield due to steric hindrance during coupling .
Biological Activity
5-bromo-N-cyclopentyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14BrN1O2S1
- Molecular Weight : 303.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit various enzymes, leading to altered metabolic pathways. For example, its interaction with sulfonamide-sensitive enzymes may disrupt bacterial folic acid synthesis.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cell signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain bacterial strains. Its mechanism may involve inhibition of bacterial growth by interfering with essential biochemical pathways.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some studies have explored the compound's efficacy in cancer models, indicating that it may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study tested the compound against various Gram-positive and Gram-negative bacteria using disk diffusion assays. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.
-
In Vitro Cytotoxicity :
- In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM depending on the cell line tested.
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Mechanistic Insights :
- Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to controls, indicating a mechanism involving programmed cell death.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 303.21 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| IC50 (Cancer Cell Lines) | 10 µM - 30 µM |
| Mechanism of Action | Enzyme inhibition; receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
